An In-depth Technical Guide to N-Octadecyl-1,1-D2 Alcohol: Chemical Properties and Experimental Considerations
An In-depth Technical Guide to N-Octadecyl-1,1-D2 Alcohol: Chemical Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-Octadecyl-1,1-D2 alcohol, a deuterated form of stearyl alcohol. Due to the limited availability of specific experimental data for this isotopically labeled compound, this guide leverages data from its non-deuterated analogue, n-octadecyl alcohol, and established principles of isotopic labeling to provide a thorough resource for its application in research and development.
Core Chemical Properties
N-Octadecyl-1,1-D2 alcohol is a saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₆CD₂OH. The replacement of two protium atoms with deuterium at the C1 position makes it a valuable tool in various analytical and metabolic studies.
Physicochemical Data
The physical and chemical properties of N-Octadecyl-1,1-D2 alcohol are expected to be very similar to those of n-octadecyl alcohol. The primary difference lies in the molecular weight due to the presence of two deuterium atoms.
| Property | Value (for n-Octadecyl alcohol) | Notes |
| Molecular Formula | C₁₈H₃₆D₂O | The molecular formula for the deuterated compound. |
| Molecular Weight | 272.52 g/mol | Calculated for the deuterated compound. The molar mass of the non-deuterated form is 270.49 g/mol .[1] |
| Appearance | White waxy solid, flakes, or granules | Based on the appearance of n-octadecyl alcohol.[2] |
| Melting Point | 57-60 °C | [2] |
| Boiling Point | 210 °C at 15 mmHg | [1] |
| Density | ~0.812 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform.[2] | |
| CAS Number | 86369-69-9 | For N-Octadecyl-1,1-D2 alcohol.[3][4] |
| Unlabelled CAS Number | 112-92-5 | For n-octadecyl alcohol.[3] |
Synthesis and Experimental Protocols
The most common method for the preparation of N-Octadecyl-1,1-D2 alcohol is the reduction of stearic acid or its corresponding ester (e.g., methyl stearate or ethyl stearate) with a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this transformation, as it is a powerful reducing agent that provides a clean and efficient source of deuterium atoms.
Experimental Protocol: Synthesis of N-Octadecyl-1,1-D2 alcohol
This protocol is a representative procedure for the synthesis of N-Octadecyl-1,1-D2 alcohol via the reduction of ethyl stearate using lithium aluminum deuteride.
Materials:
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Ethyl stearate
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Lithium aluminum deuteride (LiAlD₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous solution of sodium sulfate
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10% Sulfuric acid
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Anhydrous magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: A dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., calcium chloride) is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).
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Reagent Preparation: A suspension of lithium aluminum deuteride in anhydrous diethyl ether is carefully prepared in the reaction flask under an inert atmosphere.
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Addition of Ester: A solution of ethyl stearate in anhydrous diethyl ether is placed in the dropping funnel and added dropwise to the stirred suspension of LiAlD₄ at a rate that maintains a gentle reflux.
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Reaction: After the addition is complete, the reaction mixture is stirred and heated at reflux for several hours to ensure the complete reduction of the ester.
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Quenching: The reaction flask is cooled in an ice bath. The excess LiAlD₄ is cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. This should be done with extreme care as the reaction is highly exothermic and produces hydrogen gas.
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Work-up: A 10% solution of sulfuric acid is added to the mixture to dissolve the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude N-Octadecyl-1,1-D2 alcohol.
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Characterization: The final product can be further purified by recrystallization or chromatography. The identity and purity of the product should be confirmed by spectroscopic methods such as Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Spectroscopic Characterization
The introduction of deuterium at the C1 position leads to characteristic changes in the spectroscopic data of the molecule.
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Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum will be observed at m/z 272, which is two mass units higher than that of the non-deuterated n-octadecyl alcohol (m/z 270).
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Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear in the region of 2200-2100 cm⁻¹, a region that is typically free of other vibrations, providing a clear diagnostic signal for the presence of the deuterium label. The O-H stretching vibration will still be present around 3300-3400 cm⁻¹ (broad) for the alcohol group.
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¹H NMR Spectroscopy: The signal corresponding to the protons on the carbon bearing the hydroxyl group (α-protons) in n-octadecyl alcohol, which typically appears as a triplet around 3.6 ppm, will be absent in the ¹H NMR spectrum of N-Octadecyl-1,1-D2 alcohol.
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¹³C NMR Spectroscopy: The carbon atom attached to the deuterium atoms (C1) will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1). The chemical shift of this carbon will also be slightly shifted upfield compared to its non-deuterated counterpart.
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of N-Octadecyl-1,1-D2 alcohol to its potential applications in research.
Caption: Workflow for the synthesis and application of N-Octadecyl-1,1-D2 alcohol.
Applications in Research and Drug Development
Deuterated compounds like N-Octadecyl-1,1-D2 alcohol are invaluable tools in various scientific disciplines:
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Metabolic Studies: It can be used as a tracer to study the metabolic fate of fatty alcohols and related lipids in biological systems. The deuterium label allows for the differentiation of the administered compound from endogenous pools.
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Mass Spectrometry: It serves as an excellent internal standard for the quantification of n-octadecyl alcohol and other related long-chain alcohols in complex biological matrices. Its chemical behavior is nearly identical to the analyte, but it is distinguishable by its mass.
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Drug Development: In the development of drugs that are long-chain fatty alcohols or are metabolized to such compounds, N-Octadecyl-1,1-D2 alcohol can be used in pharmacokinetic and drug metabolism studies to accurately track the compound's absorption, distribution, metabolism, and excretion (ADME).
This technical guide provides a foundational understanding of the chemical properties and experimental considerations for N-Octadecyl-1,1-D2 alcohol. Researchers and scientists can utilize this information to effectively incorporate this valuable isotopic-labeled compound into their studies.
